2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is a synthetic compound with notable applications in the fields of medicinal chemistry, pharmacology, and chemical research. Its structural complexity and specific functionalities make it a subject of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. One common route involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with an appropriate methylamine derivative. The process typically requires:
Solvent: An aprotic solvent such as dichloromethane or tetrahydrofuran.
Reagents: Methylamine, a suitable base (like sodium hydride), and an appropriate coupling agent (such as EDCI or DCC).
Reaction Conditions: Reflux conditions are often necessary to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the synthesis might involve similar steps but with optimizations for yield and cost-efficiency. This could include:
High-throughput synthesis using automated systems.
Optimized reaction times and temperatures to maximize yield.
Use of bulk chemicals and solvents to reduce costs.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of the secondary amine to an imine using oxidizing agents like PCC or Swern oxidation.
Reduction: Reduction of imine to amine with reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution at the methylamine group, which can involve reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, 0°C.
Reduction: NaBH4, ethanol, room temperature.
Substitution: Alkyl halides, NaOH, ethanol.
Major Products
Oxidation: Formation of imine derivatives.
Reduction: Production of primary amines.
Substitution: Creation of N-substituted derivatives.
Scientific Research Applications
The compound has a wide array of scientific research applications:
Chemistry: Used as a building block in synthetic organic chemistry for creating more complex molecules.
Biology: Investigated for its potential interactions with various biological pathways.
Medicine: Explored for its potential therapeutic effects in neurochemistry and pharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride exerts its effects involves:
Binding to specific receptors or enzymes.
Modulating neurotransmitter release or uptake.
Affecting signal transduction pathways involved in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds:
2-(methylamino)-1-phenylpropan-1-one: The naphthyridine ring provides different binding properties and biological activity.
2-(ethylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one: The presence of an ethyl group alters its reactivity and pharmacological profile.
These comparisons highlight the unique properties and potential advantages of 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride in research and development.
In essence, this compound's intricate structure and multifaceted reactivity make it a cornerstone for innovation in
Properties
CAS No. |
2763749-68-2 |
---|---|
Molecular Formula |
C12H18ClN3O |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.